molecular formula C26H29N3O B247400 1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE

1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE

Cat. No.: B247400
M. Wt: 399.5 g/mol
InChI Key: KUXCNYSBVCVBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE is a complex organic compound with the molecular formula C26H29N3O It is characterized by the presence of a naphthoyl group attached to a piperidine ring, which is further connected to a phenylpiperazine moiety

Preparation Methods

The synthesis of 1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE typically involves multiple steps, starting with the preparation of the naphthoyl chloride, which is then reacted with piperidine to form the naphthoylpiperidine intermediate. This intermediate is subsequently reacted with phenylpiperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H29N3O

Molecular Weight

399.5 g/mol

IUPAC Name

naphthalen-1-yl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C26H29N3O/c30-26(25-12-6-8-21-7-4-5-11-24(21)25)29-15-13-23(14-16-29)28-19-17-27(18-20-28)22-9-2-1-3-10-22/h1-12,23H,13-20H2

InChI Key

KUXCNYSBVCVBQI-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.